molecular formula C14H12O6 B13809638 (1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione

(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione

Katalognummer: B13809638
Molekulargewicht: 276.24 g/mol
InChI-Schlüssel: NNXPHSFVRRTOJM-UWORMDEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Isoeleutherin can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydroxy-1,4-naphthoquinone with methyl vinyl ketone in the presence of a base can yield isoeleutherin .

Industrial Production Methods

Industrial production of isoeleutherin typically involves the extraction and purification from natural sources, such as the bulbs of Eleutherine bulbosa. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Isoeleutherin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Isoeleutherin has a wide range of scientific research applications:

    Chemistry: Isoeleutherin is used as a precursor for the synthesis of various bioactive compounds.

    Biology: It is studied for its role in modulating immune responses and its potential as an antifungal and antiviral agent.

    Medicine: Isoeleutherin is investigated for its anticancer properties and its ability to inhibit tumor growth.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

Isoeleutherin exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. Additionally, isoeleutherin modulates immune responses by affecting T-helper cell activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Isoeleutherin is unique due to its specific structural features, such as the presence of multiple hydroxyl groups and its ability to undergo a variety of chemical reactions. Its broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties, further distinguishes it from other similar compounds .

Eigenschaften

Molekularformel

C14H12O6

Molekulargewicht

276.24 g/mol

IUPAC-Name

(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione

InChI

InChI=1S/C14H12O6/c1-5-2-7-11(14(19)20-5)13(18)10-8(12(7)17)3-6(15)4-9(10)16/h3-5,14-16,19H,2H2,1H3/t5-,14-/m0/s1

InChI-Schlüssel

NNXPHSFVRRTOJM-UWORMDEDSA-N

Isomerische SMILES

C[C@H]1CC2=C([C@H](O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O

Kanonische SMILES

CC1CC2=C(C(O1)O)C(=O)C3=C(C2=O)C=C(C=C3O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.